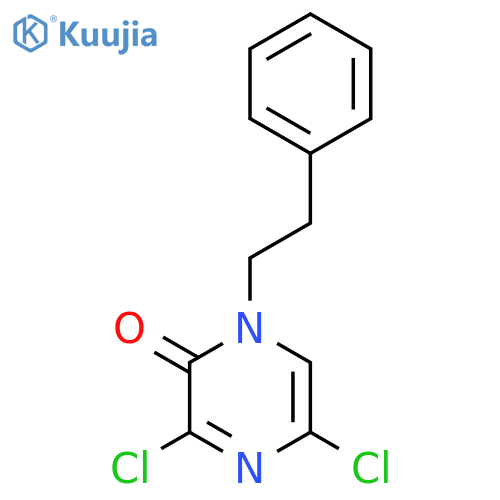Cas no 138610-68-1 (2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)-)

2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)-
- 3,5-dichloro-1-phenethylpyrazin-2(1H)-one
- 3,5-dichloro-1-(2-phenylethyl)-1,2-dihydropyrazin-2-one
- CHEMBL569367
- 138610-68-1
- 3,5-dichloro-1-phenethyl-1H-pyrazin-2-one
-
- インチ: InChI=1S/C12H10Cl2N2O/c13-10-8-16(12(17)11(14)15-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
- InChIKey: NFXCHNJDDAGZNL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCN2C=C(N=C(C2=O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 268.0172
- どういたいしつりょう: 268.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 32.7Ų
じっけんとくせい
- PSA: 32.67
2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334718-1g |
3,5-Dichloro-1-phenethylpyrazin-2(1H)-one |
138610-68-1 | 95%+ | 1g |
$505 | 2021-08-18 | |
| Chemenu | CM334718-1g |
3,5-Dichloro-1-phenethylpyrazin-2(1H)-one |
138610-68-1 | 95%+ | 1g |
$549 | 2023-01-19 |
2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)- 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)-に関する追加情報
Introduction to 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) and Its Significance in Modern Chemical Research
2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) (CAS No. 138610-68-1) is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic compound belongs to the pyrazinone family, which is known for its broad spectrum of biological activities. The presence of chlorine atoms at the 3 and 5 positions, along with a phenylethyl group at the 1 position, endows this molecule with distinct chemical reactivity and functional versatility.
The structural framework of 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) facilitates its interaction with various biological targets, making it a promising candidate for drug discovery. The chlorine substituents enhance its lipophilicity and electronic properties, while the phenylethyl group introduces steric and electronic modifications that can influence binding affinity and metabolic stability. These features make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) has emerged as a key compound in this context due to its ability to interact with enzymes and receptors involved in these pathways. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression.
One of the most compelling aspects of 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) is its potential in the development of targeted therapies. By leveraging its structural flexibility, researchers have been able to design analogs that exhibit high selectivity for specific biological targets. This is particularly important in oncology, where off-target effects can lead to adverse side effects. The ability to fine-tune the chemical properties of this compound allows for the creation of molecules that can precisely interfere with disease-causing pathways without affecting normal cellular processes.
The synthesis of 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the chlorination of a pyrazinone precursor followed by functional group transformations to introduce the phenylethyl moiety. These synthetic strategies not only showcase the versatility of pyrazinone derivatives but also provide insights into how structural modifications can enhance biological activity.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl). Molecular modeling techniques allow researchers to predict how different structural modifications will affect binding affinity and pharmacokinetic properties. This approach has been instrumental in identifying lead compounds that can be optimized through iterative design cycles. By integrating experimental data with computational predictions, scientists can more efficiently navigate the complex landscape of drug discovery.
The pharmacological profile of 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) is another area of active investigation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate neurotransmitter systems has raised interest in its potential applications for treating neurological disorders. These findings underscore the broad therapeutic potential of this compound and related derivatives.
As research continues to uncover new biological functions and mechanisms, the importance of 2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl) is likely to grow further. The compound serves as a valuable tool for understanding complex biological processes and developing innovative therapeutic strategies. Its unique combination of structural features makes it a versatile scaffold for drug discovery efforts across multiple therapeutic areas.
In conclusion,CAS No.138610-68-1 represents a significant advancement in the field of medicinal chemistry. Its structural complexity and functional diversity provide a rich foundation for developing novel treatments for various diseases. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an increasingly important role in shaping the future of pharmaceutical research.
138610-68-1 (2(1H)-Pyrazinone, 3,5-dichloro-1-(2-phenylethyl)-) 関連製品
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2248311-98-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dichloro-1,2-thiazole-5-carboxylate)
- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)



